1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one
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Overview
Description
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique structure that combines a nitrobenzyl group, a thioether linkage, and an imidazole ring, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one typically involves multiple steps:
Formation of the Nitrobenzyl Intermediate: The initial step involves the nitration of benzyl chloride to form 3-nitrobenzyl chloride.
Thioether Formation: The 3-nitrobenzyl chloride is then reacted with a thiol compound to form the thioether linkage.
Imidazole Ring Formation: The final step involves the cyclization of the intermediate with appropriate reagents to form the imidazole ring, resulting in the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or the imidazole ring.
Substitution: The benzyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a multi-target directed ligand, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Biological Studies: The compound’s ability to interact with various biological targets makes it useful in studying cellular mechanisms and pathways.
Industrial Applications: Its unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of acetylcholinesterase, a key enzyme involved in neurotransmission. Additionally, it can modulate serotonin receptors, contributing to its potential therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(4-amino-5-chloro-2-methoxyphenyl)-3-(1-(3-methylbenzyl)piperidin-4-yl)propan-1-one: This compound also exhibits multi-target directed ligand properties and is studied for its potential in treating Alzheimer’s disease.
6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one: Another compound with a thioether linkage and nitrobenzyl group, used in various research applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential multi-target effects, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-12(17)15-7-6-14-13(15)20-9-10-4-3-5-11(8-10)16(18)19/h3-5,8H,2,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMQNTPVZDQJNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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